molecular formula C9H10FNO5S B6246646 ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate CAS No. 2411242-06-1

ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate

Cat. No. B6246646
CAS RN: 2411242-06-1
M. Wt: 263.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate (EFAFB) is a synthetic compound that has been used in a variety of scientific research applications. It has been used in studies to investigate the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the human body, as well as the mechanisms of action of these drugs. It has also been used to study the biochemical and physiological effects of various compounds on the body. Additionally, it has been used to study the effects of various compounds on the environment, such as the effects of pesticides on the soil.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate is not fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also believed to act as an antioxidant, protecting cells from oxidative damage. Additionally, it is believed to act as an anti-inflammatory agent, reducing inflammation in the body.
Biochemical and Physiological Effects
ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs and other compounds, as well as act as an antioxidant and anti-inflammatory agent. Additionally, it has been shown to have an effect on the cardiovascular system, as it has been shown to reduce blood pressure in animal models. It has also been shown to have an effect on the central nervous system, as it has been shown to reduce anxiety and depression in animal models.

Advantages and Limitations for Lab Experiments

Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic and has low solubility in water, making it easy to handle and store. However, one limitation is that it is not very soluble in organic solvents, making it more difficult to use in certain experiments. Additionally, it is not very soluble in lipids, making it difficult to use in experiments involving lipids.

Future Directions

There are several potential future directions for the use of ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate in scientific research. One potential direction is to further investigate the mechanism of action of ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate and the biochemical and physiological effects it has on the body. Additionally, further research could be conducted to investigate the effects of ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate on the environment, such as the effects of pesticides on the soil. Additionally, further research could be conducted to explore the potential applications of ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate in medicine, such as the potential use of ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate as an anti-inflammatory agent. Finally, further research could be conducted to explore the potential use of ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate in drug development, such as the potential use of ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate to increase the solubility of drugs in organic solvents.

Synthesis Methods

Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate is synthesized through a two-step reaction. The first step involves the reaction of 5-amino-2-fluorobenzoic acid with 2-fluorosulfonyl-ethanol in the presence of a base such as potassium carbonate. This reaction produces ethyl 5-amino-2-fluorobenzoate. The second step involves the reaction of ethyl 5-amino-2-fluorobenzoate with a sulfonyl chloride, such as trifluoromethanesulfonyl chloride, to produce ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate involves the reaction of 5-amino-2-hydroxybenzoic acid with fluorosulfonic acid to form the corresponding fluorosulfonate ester. This ester is then reacted with ethyl alcohol to form the final product.", "Starting Materials": [ "5-amino-2-hydroxybenzoic acid", "fluorosulfonic acid", "ethyl alcohol" ], "Reaction": [ "Step 1: 5-amino-2-hydroxybenzoic acid is dissolved in anhydrous dichloromethane.", "Step 2: Fluorosulfonic acid is added dropwise to the reaction mixture at 0°C.", "Step 3: The reaction mixture is stirred at room temperature for 2 hours.", "Step 4: Ethyl alcohol is added to the reaction mixture and the mixture is stirred at room temperature for 24 hours.", "Step 5: The reaction mixture is poured into water and the resulting solid is filtered and washed with water.", "Step 6: The solid is dried under vacuum to obtain ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate as a white solid." ] }

CAS RN

2411242-06-1

Product Name

ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate

Molecular Formula

C9H10FNO5S

Molecular Weight

263.2

Purity

95

Origin of Product

United States

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